Predicted Kinase Selectivity Profile vs. Unsubstituted Pyrazolo[4,3-c]quinoline Core
Computational docking and machine-learning models for the pyrazolo[4,3-c]quinoline chemotype suggest that the 3-(3-methoxyphenyl)-1-(3-nitrophenyl) substitution pattern is predicted to shift the kinase inhibition profile away from the adenosine A3 receptor, a common target for simpler 2-aryl analogs, and towards FLT3 and HPK1 kinases [1]. This is a class-level inference based on patent data for closely related substituted 1H-pyrazolo[4,3-c]quinolines. The unsubstituted core is non-selective, while the specific dual aromatic substitution is a key driver of the predicted shift in target engagement.
| Evidence Dimension | Predicted Primary Kinase Target |
|---|---|
| Target Compound Data | Predicted to shift affinity towards FLT3/HPK1 based on chemotype modeling. |
| Comparator Or Baseline | Unsubstituted 1H-pyrazolo[4,3-c]quinoline or simple 2-aryl derivatives known to preferentially target the A3 adenosine receptor. |
| Quantified Difference | Qualitative shift in predicted target profile; no quantitative binding data available for the target compound. |
| Conditions | Computational prediction based on patent SAR data (EP4416146A1) for analogous substituted pyrazolo[4,3-c]quinolines. |
Why This Matters
For a procurement decision focused on kinase inhibitor screening, this predicted selectivity shift differentiates the compound from generic A3 antagonists, aligning it with a distinct therapeutic area (oncology).
- [1] Substituted 1H-pyrazolo[4,3-c]quinolines, methods of preparation, and use thereof. European Patent EP4416146A1, 2022. View Source
